molecular formula C25H31F3N4 B12748181 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- CAS No. 150359-15-2

2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)-

Cat. No.: B12748181
CAS No.: 150359-15-2
M. Wt: 444.5 g/mol
InChI Key: KLBSYEXWWJCNMB-YADARESESA-N
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Description

2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- is a complex organic compound with a unique structure This compound is characterized by the presence of a quinolizine ring system, a methanamine group, and a trifluoromethylphenyl azo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- involves multiple steps. The starting materials typically include quinolizine derivatives and trifluoromethylphenyl azo compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- include other quinolizine derivatives and trifluoromethylphenyl azo compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

The uniqueness of 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- lies in its combination of functional groups and its specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

150359-15-2

Molecular Formula

C25H31F3N4

Molecular Weight

444.5 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]aniline

InChI

InChI=1S/C25H31F3N4/c1-17-18(2)23(31-30-21-9-5-8-20(15-21)25(26,27)28)12-11-22(17)29-16-19-7-6-14-32-13-4-3-10-24(19)32/h5,8-9,11-12,15,19,24,29H,3-4,6-7,10,13-14,16H2,1-2H3/t19-,24+/m0/s1

InChI Key

KLBSYEXWWJCNMB-YADARESESA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)N=NC2=CC=CC(=C2)C(F)(F)F)NC[C@@H]3CCCN4[C@@H]3CCCC4

Canonical SMILES

CC1=C(C=CC(=C1C)N=NC2=CC=CC(=C2)C(F)(F)F)NCC3CCCN4C3CCCC4

Origin of Product

United States

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